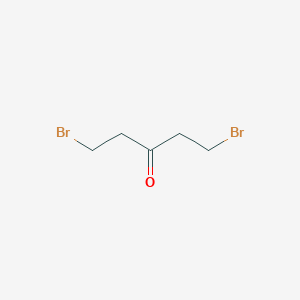

1,5-Dibromopentan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromopentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWRMAONKJMECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456679 | |

| Record name | 1,5-dibromopentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140200-76-6 | |

| Record name | 1,5-dibromopentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,5-Dibromopentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromopentan-3-one is a bifunctional organobromine compound of significant interest in synthetic organic chemistry. Its structure, featuring a central ketone flanked by two primary alkyl bromide groups, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂O | [1][2][3] |

| Molecular Weight | 243.92 g/mol | [1][2][3] |

| CAS Number | 140200-76-6 | [1][2][4] |

| Appearance | Brown liquid or solid | [4] |

| Purity | Typically ~90-95% | [3] |

| Storage | Sealed in a dry place at room temperature | |

| IUPAC Name | This compound | [2] |

| InChI Key | JVWRMAONKJMECW-UHFFFAOYSA-N | [2] |

| SMILES | C(CBr)C(=O)CCBr | [2][5] |

Reactivity and Applications

This compound is a prime example of a di-halogenated ketone, with bromine atoms at the α and α' positions relative to the carbonyl group.[3] This symmetrical arrangement of reactive sites makes it an exceptionally useful bifunctional reagent.[3]

The compound's reactivity is characterized by two main features:

-

The ketone's susceptibility to nucleophilic addition.

-

The bromoalkyl chains' susceptibility to nucleophilic substitution.[3]

This dual reactivity is instrumental in the synthesis of various heterocyclic compounds, which are foundational scaffolds in medicinal chemistry due to their diverse biological activities.[3] The bromine atoms are good leaving groups, readily displaced by nucleophiles. This allows for the construction of five- or six-membered rings. Common nucleophiles used in reactions with this compound include hydroxide ions, halide ions, and ammonia.[6]

Key applications include:

-

Precursor in Heterocyclic Compound Synthesis : It serves as a key intermediate for creating diverse ring systems, including complex spirocyclic compounds.[3]

-

Synthesis of Functionally Modified Analogues : The bromine atoms can be substituted by various nucleophiles to introduce new functional groups. For example, reaction with primary or secondary amines can lead to di-amino pentan-3-ones, while reaction with thiols can yield di-thioether derivatives.[3]

-

Reduction Chemistry : The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1,5-dibromopentan-3-ol, which retains the bromine atoms for subsequent reactions.[3]

Caption: General reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1-(2-bromoethyl)cyclopropanol with N-Bromosuccinimide (NBS).[1][4]

Materials:

-

1-(2-bromoethyl)cyclopropanol (1.70 mol)

-

N-Bromosuccinimide (NBS) (1.70 mol)

-

Carbon tetrachloride (2.50 L)

-

Water (500 mL)

-

Brine (500 mL)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 1-(2-bromoethyl)cyclopropanol in carbon tetrachloride is prepared.

-

N-Bromosuccinimide is added to the solution.

-

The reaction mixture is heated to reflux for 14 hours.[1][4]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Insoluble solids are removed by filtration.

-

The filtrate is washed sequentially with water and brine.[1][4]

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as a brown liquid (77% yield).[1][4]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published in publicly available literature, standard analytical techniques are used to characterize this compound and its derivatives. For the solid derivatives of this compound, X-ray crystallography is an invaluable tool for structural analysis.[3] This technique provides precise three-dimensional coordinates of atoms, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry.[3]

For this compound itself, spectroscopic analysis would typically involve:

-

¹H NMR: To confirm the presence and connectivity of the different proton environments.

-

¹³C NMR: To identify the carbonyl carbon and the two types of methylene carbons.

-

IR Spectroscopy: To detect the characteristic carbonyl (C=O) stretching frequency.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the presence of two bromine atoms through their isotopic signature.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, clothing, and eye/face protection.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

The GHS pictogram associated with this compound is an exclamation mark (GHS07).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems relevant to medicinal chemistry and drug development. Its bifunctional nature allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting.

References

- 1. 1,5-DIBROMO-PENTAN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C5H8Br2O | CID 11139351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 140200-76-6 | Benchchem [benchchem.com]

- 4. 1,5-DIBROMO-PENTAN-3-ONE | 140200-76-6 [chemicalbook.com]

- 5. chemcd.com [chemcd.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to 1,5-Dibromopentan-3-one (CAS: 140200-76-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Dibromopentan-3-one (CAS number: 140200-76-6), a versatile bifunctional reagent crucial in synthetic organic chemistry. This document consolidates its chemical and physical properties, detailed synthesis protocols, safety and handling information, and its significant applications, particularly in the construction of heterocyclic frameworks and as a key intermediate in the synthesis of complex pharmaceutical agents like dezocine. The content is structured to serve as an essential resource for researchers and professionals in drug discovery and development, offering detailed experimental procedures and insights into its reactivity and synthetic potential.

Chemical Identity and Physical Properties

This compound is a di-halogenated ketone with a symmetrical arrangement of reactive sites, making it a valuable building block in organic synthesis.[1] Its dual reactivity, stemming from the ketone functionality and the two primary bromoalkyl chains, allows for a wide range of chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 140200-76-6[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₅H₈Br₂O[1][2][7][9] |

| IUPAC Name | This compound[5] |

| Synonyms | 1,5-dibromo-3-pentanone[2][3][6] |

| InChI | InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2[3][5][6] |

| InChIKey | JVWRMAONKJMECW-UHFFFAOYSA-N[1][3][5][6] |

| SMILES | C(CBr)C(=O)CCBr[5][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 243.92 g/mol | [1][9] |

| Exact Mass | 241.894 Da | [2] |

| Physical Form | Solid or liquid | [3] |

| Boiling Point | 259.1 °C at 760 mmHg | [2] |

| Density | 1.813 g/cm³ | [2] |

| Flash Point | 101.269 °C | [2] |

| Refractive Index | 1.517 | [2] |

| Vapor Pressure | 0.013 mmHg at 25°C | [2] |

| Purity | Typically 90-98% | [3][7] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3] |

Spectroscopic Data

As of the latest information available, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published in publicly accessible databases. However, predicted ¹H NMR data is available. Researchers are advised to perform their own spectral analysis for confirmation.

Table 3: Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | Predicted | Predicted | Predicted |

Note: This data is based on prediction and should be confirmed experimentally.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the ring-opening of a cyclopropanol derivative.

Synthesis from 1-(2-bromoethyl)cyclopropanol

A common and effective method for the synthesis of this compound is the reaction of 1-(2-bromoethyl)cyclopropanol with N-Bromosuccinimide (NBS).[4][9]

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L), add N-Bromosuccinimide (1.70 mol).[4][9]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 14 hours.[4][9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[4][9]

-

Purification: Filter the mixture to remove insoluble solids. Wash the filtrate sequentially with water (500 mL) and brine (500 mL).[4][9]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a brown liquid (77% yield).[4][9]

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a highly valuable precursor for a variety of complex molecules, particularly heterocyclic compounds which are fundamental scaffolds in medicinal chemistry.[1]

Precursor in Heterocyclic Compound Synthesis

The presence of electrophilic centers at positions 1 and 5 facilitates intramolecular cyclization reactions when treated with dinucleophiles, leading to the formation of five- and six-membered heterocyclic rings.[1]

-

Nitrogen-Containing Heterocycles: Its reaction with amines or other nitrogen nucleophiles is a key strategy for constructing nitrogen-containing rings, which are core components of numerous pharmaceuticals.[1]

-

Sulfur-Containing Heterocycles: While less documented, reactions with sulfide or polysulfide reagents could foreseeably lead to the formation of cyclic thioethers and other sulfur-containing heterocycles.

Intermediate in the Synthesis of Dezocine

A notable application of this compound is its use as a key intermediate in the synthesis of Dezocine, a potent opioid analgesic with a complex, bridged polycyclic structure.[1] The dibromo-functionalized carbon backbone is utilized to construct the intricate ring system of the drug molecule.[1]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |

| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[3] |

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area, preferably in a fume hood. Keep away from sources of ignition.[10]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

First Aid Measures:

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in pharmaceuticals. This guide has summarized its key properties, provided a detailed synthesis protocol, and highlighted its significant applications in drug discovery, such as in the synthesis of dezocine. Adherence to proper safety and handling procedures is essential when working with this compound. This document serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their work.

References

- 1. This compound | 140200-76-6 | Benchchem [benchchem.com]

- 2. This compound|140200-76-6 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound | 140200-76-6 [sigmaaldrich.com]

- 4. 1,5-DIBROMO-PENTAN-3-ONE | 140200-76-6 [chemicalbook.com]

- 5. This compound | C5H8Br2O | CID 11139351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemcd.com [chemcd.com]

- 7. sibian.lookchem.com [sibian.lookchem.com]

- 8. 3-Pentanone, 1,5-dibromo-|CAS 140200-76-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 9. 1,5-DIBROMO-PENTAN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 10. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to 1,5-Dibromopentan-3-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromopentan-3-one is a bifunctional halogenated ketone that serves as a valuable building block in organic synthesis. Its symmetric structure, featuring two reactive bromine atoms flanking a central carbonyl group, makes it a versatile precursor for the construction of various molecular architectures, particularly heterocyclic compounds. This technical guide provides a comprehensive overview of the key properties, a detailed synthesis protocol, and the utility of this compound in research and development, with a focus on its applications in medicinal chemistry.

Core Data and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈Br₂O | [1] |

| Molecular Weight | 243.92 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 140200-76-6 | [1] |

| Physical Form | Solid or liquid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Synthesis of this compound: An Experimental Protocol

A common and effective method for the synthesis of this compound involves the ring-opening bromination of a cyclopropanol derivative. The following protocol is based on established literature procedures.

Reaction: Synthesis of this compound from 1-(2-bromoethyl)cyclopropanol.

Materials:

-

1-(2-bromoethyl)cyclopropanol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-(2-bromoethyl)cyclopropanol (1.0 equivalent) in carbon tetrachloride, add N-Bromosuccinimide (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for approximately 14 hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the insoluble solids (succinimide) by filtration.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a brown liquid.

Applications in Drug Discovery and Development

The strategic placement of two electrophilic carbon centers and a central ketone in this compound makes it a highly useful intermediate for synthesizing more complex molecules. Its primary application lies in the construction of heterocyclic ring systems, which are core scaffolds in a vast number of pharmaceuticals.

By reacting with various nucleophiles, such as amines, hydrazines, and thioureas, this compound can be used to form a variety of five, six, and seven-membered rings containing one or more heteroatoms. This versatility allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.

Caption: A flowchart of the synthesis of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store the compound in a cool, dry place away from incompatible materials.

References

Synthesis of 1,5-Dibromopentan-3-one from 1-(2-bromoethyl)cyclopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,5-dibromopentan-3-one from 1-(2-bromoethyl)cyclopropanol, a transformation of interest in the synthesis of complex molecules and pharmaceutical intermediates. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, a proposed reaction mechanism, and the broader context of cyclopropanol ring-opening reactions.

Introduction

The ring-opening of cyclopropanol derivatives is a powerful synthetic strategy for the formation of functionalized acyclic compounds. The inherent ring strain of the cyclopropane ring provides a thermodynamic driving force for these transformations. This guide focuses on a specific example: the synthesis of this compound from 1-(2-bromoethyl)cyclopropanol. This reaction utilizes N-Bromosuccinimide (NBS) as a key reagent to effect a ring-opening and bromination cascade. The resulting this compound is a versatile building block for further chemical elaboration.

Reaction Overview

The synthesis involves the treatment of 1-(2-bromoethyl)cyclopropanol with N-Bromosuccinimide (NBS) in a suitable solvent, typically carbon tetrachloride, under reflux conditions. The reaction proceeds via a proposed radical-mediated ring-opening of the cyclopropanol, followed by bromination.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 1-(2-bromoethyl)cyclopropanol.

| Parameter | Value | Reference |

| Starting Material | 1-(2-bromoethyl)cyclopropanol | [1][2] |

| Reagent | N-Bromosuccinimide (NBS) | [1][2] |

| Solvent | Carbon Tetrachloride (CCl4) | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Reaction Time | 14 hours | [1][2] |

| Yield | 77% | [1][2] |

| Product | This compound | [1][2] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

1-(2-bromoethyl)cyclopropanol (1.70 mol)

-

N-Bromosuccinimide (NBS) (1.70 mol)

-

Carbon tetrachloride (2.50 L)

-

Water (500 mL)

-

Brine (500 mL)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L), add N-Bromosuccinimide (1.70 mol).[1]

-

Heat the reaction mixture to reflux and maintain for 14 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Filter the mixture to remove insoluble solids (succinimide).[1]

-

Wash the filtrate sequentially with water (500 mL) and brine (500 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure to yield this compound as a brown liquid (77% yield).[1]

Proposed Reaction Mechanism

The reaction of 1-(2-bromoethyl)cyclopropanol with NBS is proposed to proceed through a radical-mediated ring-opening mechanism. While the precise initiation is not definitively established for this specific substrate, a plausible pathway is outlined below, drawing parallels with known NBS reactions and cyclopropanol ring-openings.

-

Initiation: The reaction is likely initiated by the homolytic cleavage of the N-Br bond in NBS, facilitated by heat or trace impurities, to generate a bromine radical (Br•).

-

Radical Ring-Opening: The bromine radical abstracts the hydroxyl hydrogen from 1-(2-bromoethyl)cyclopropanol to form an alkoxy radical. This radical undergoes rapid β-scission (ring-opening) to break the strained cyclopropane ring, yielding a more stable β-keto radical.

-

Bromine Transfer: The β-keto radical abstracts a bromine atom from another molecule of NBS to form the this compound product and a succinimidyl radical.

-

Propagation: The succinimidyl radical can then abstract a hydrogen from HBr (formed in trace amounts) to regenerate a bromine radical, which continues the chain reaction.

Caption: Proposed radical mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Broader Context and Alternative Methods

The ring-opening of cyclopropanols is a versatile transformation in organic synthesis, and various methods have been developed to achieve this. These reactions often proceed through either radical or ionic intermediates, depending on the reagents and reaction conditions.

-

Transition Metal Catalysis: Catalysts based on metals such as palladium, copper, and manganese can promote the ring-opening of cyclopropanols. These reactions often involve the formation of a metallo-homoenolate intermediate.

-

Oxidative Radical Ring-Opening: Besides NBS, other oxidizing agents like manganese(III) acetate can be used to generate β-keto radicals from cyclopropanols. These radicals can then participate in a variety of subsequent reactions.

-

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a mild and efficient method for the generation of radicals from cyclopropanols, enabling a range of ring-opening and cross-coupling reactions.

This specific synthesis using NBS offers a straightforward and relatively high-yielding method for the preparation of this compound, a valuable synthon for further chemical transformations. Understanding the underlying mechanism and the broader context of cyclopropanol chemistry can empower researchers to apply this and related reactions to their own synthetic challenges.

References

Spectroscopic Profile of 1,5-Dibromopentan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 1,5-Dibromopentan-3-one. Due to the limited availability of published experimental spectra, this document focuses on presenting predicted data based on established spectroscopic principles and available information. It serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₅H₈Br₂O

-

Molecular Weight: 243.92 g/mol

-

CAS Number: 140200-76-6

-

Structure:

-

InChI Key: JVWRMAONKJMECW-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and typical values observed for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1, H5 (-CH₂Br) | 3.5 - 3.7 | Triplet (t) | 6 - 7 |

| H2, H4 (-CH₂CO-) | 3.0 - 3.2 | Triplet (t) | 6 - 7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (C=O) | 200 - 210 |

| C2, C4 (-CH₂CO-) | 45 - 55 |

| C1, C5 (-CH₂Br) | 30 - 40 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (Ketone) | 1710 - 1730 | Strong, sharp absorption |

| C-H (Aliphatic) | 2850 - 3000 | Medium to strong absorptions |

| C-Br | 500 - 600 | Medium to strong absorption |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 242/244/246 | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:2:1 ratio for Br₂) |

| [M-Br]⁺ | 163/165 | Loss of one bromine atom |

| [CH₂CH₂Br]⁺ | 107/109 | Fragment corresponding to a bromoethyl group |

| [COCH₂CH₂Br]⁺ | 151/153 | Fragment containing the carbonyl and a bromoethyl group |

| [CH₂CO]⁺ | 42 | Acylium ion fragment |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -1 to 10 ppm.

-

Number of scans: 16-64 to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A higher number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

ATR: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder/solvent.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine should be used to identify bromine-containing fragments.

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Bifunctional Electrophile: A Technical Guide to the Reactivity of 1,5-Dibromopentan-3-one

For Immediate Release

A Deep Dive into the Synthetic Utility of a Versatile Building Block

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity and synthetic applications of 1,5-dibromopentan-3-one. As a bifunctional electrophile, this compound serves as a valuable precursor in the synthesis of a variety of heterocyclic and spirocyclic systems, which are of significant interest in medicinal chemistry.

Core Reactivity and Applications

This compound is characterized by two primary electrophilic sites at the α and α' positions relative to the central ketone. This symmetrical arrangement of reactive centers makes it an exceptionally useful reagent for constructing five- and six-membered heterocyclic compounds.[1] Its dual reactivity, encompassing both the nucleophilic addition susceptibility of the ketone and the nucleophilic substitution at the bromoalkyl chains, allows for the formation of diverse ring systems.[1]

The primary application of this compound lies in its reaction with dinucleophiles or nucleophiles capable of sequential attacks, leading to intramolecular cyclization.[1] This property is fundamental to its use as a building block for more complex molecular architectures, including spirocyclic frameworks, which are valuable in the development of novel therapeutic agents.[1]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the bromination of a cyclopropanol derivative. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(2-bromoethyl)cyclopropanol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L), add N-Bromosuccinimide (1.70 mol).

-

Heat the reaction mixture to reflux for 14 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove insoluble solids by filtration.

-

Wash the filtrate sequentially with water (500 mL) and brine (500 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Quantitative Data:

| Reactant | Moles | Solvent | Volume (L) | Reagent | Moles | Reaction Time (h) | Temperature | Yield (%) |

| 1-(2-bromoethyl)cyclopropanol | 1.70 | Carbon tetrachloride | 2.50 | N-Bromosuccinimide | 1.70 | 14 | Reflux | 77 |

Table 1: Synthesis of this compound[2]

Reactivity with Nucleophiles: Synthesis of Heterocycles

The bifunctional nature of this compound allows for a variety of cyclization reactions with different nucleophiles. A key application is the synthesis of piperidin-3-one derivatives through reaction with primary amines.

Reaction with Primary Amines: A Pathway to Piperidin-3-ones

The reaction of this compound with a primary amine is expected to proceed via a double nucleophilic substitution, leading to the formation of a six-membered piperidin-3-one ring. The general mechanism involves the initial formation of an enamine or imine, followed by intramolecular cyclization.

Caption: Proposed reaction pathway for the synthesis of N-substituted piperidin-3-ones.

While specific, detailed experimental protocols for the reaction of this compound with primary amines are not extensively documented in readily available literature, the general principles of α-halo ketone reactivity suggest a pathway involving initial reaction at the carbonyl followed by intramolecular cyclization. The successful synthesis of piperidine derivatives from the related 1,5-dibromopentane highlights the feasibility of this approach. Further research and methods development are encouraged to fully explore the synthetic potential of this compound in this area.

Experimental Workflow for Heterocycle Synthesis

A generalized experimental workflow for the synthesis of heterocyclic compounds using this compound as a starting material is presented below. This workflow can be adapted for various nucleophiles and reaction conditions.

Caption: General experimental workflow for heterocycle synthesis.

Conclusion

This compound is a potent and versatile bifunctional electrophile with significant potential in the synthesis of complex heterocyclic and spirocyclic molecules. Its symmetrical structure and dual reactivity make it an attractive starting material for the construction of novel scaffolds for drug discovery and development. While detailed reaction protocols for its application are not as widespread as for similar reagents, this guide provides a foundational understanding of its synthesis and reactivity, encouraging further exploration of its synthetic utility.

References

The Versatile Chemistry of 1,5-Dibromopentan-3-one: A Technical Guide to Key Synthetic Transformations

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

1,5-Dibromopentan-3-one, a highly functionalized dialkylating agent, serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a central ketone and two primary bromide arms, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core reactions involving this compound, with a focus on its applications in the synthesis of valuable heterocyclic scaffolds relevant to the pharmaceutical industry. This document details key reaction pathways, provides experimental protocols, and presents quantitative data to support researchers in leveraging the synthetic potential of this versatile reagent.

Core Reactions and Synthetic Applications

This compound is primarily employed in the construction of cyclic and bicyclic systems through reactions that capitalize on its bifunctional nature. The key reactions include the synthesis of tropinone analogues via the Robinson-Schöpf reaction and the formation of spirocyclic compounds.

Synthesis of Tropinone Analogues

The Robinson-Schöpf reaction and its variations represent a powerful strategy for the synthesis of the tropane skeleton, a core structure in numerous biologically active alkaloids and synthetic pharmaceuticals. In this context, this compound, or its synthetic equivalents, can react with a primary amine and a source of acetone dicarboxylate to construct the 8-azabicyclo[3.2.1]octan-3-one framework.

The general mechanism involves the initial formation of a dialdimine from the reaction of the primary amine with a dialdehyde (often generated in situ), followed by a double Mannich reaction with the enolate of the acetone dicarboxylate equivalent. Subsequent decarboxylation affords the tropinone derivative. The reaction with this compound and a primary amine proceeds through a tandem N-alkylation followed by an intramolecular cyclization.

Synthesis of Azaspirocycles

The dual electrophilic nature of this compound makes it an excellent substrate for the synthesis of spirocyclic compounds, particularly azaspirocycles. These motifs are of significant interest in drug discovery due to their rigid, three-dimensional structures. The reaction with primary amines can lead to the formation of azaspiro[4.4]nonane derivatives. This transformation typically proceeds via a sequential double N-alkylation followed by an intramolecular cyclization, often involving the formation of an enamine intermediate.

Quantitative Data Summary

The following tables summarize representative yields and key spectroscopic data for compounds synthesized from 1,5-dihalopentan-3-one precursors.

Table 1: Synthesis of N-Substituted 8-Azabicyclo[3.2.1]octan-3-ones

| N-Substituent | Reaction Conditions | Yield (%) | Reference |

| Ethyl | This compound, EtNH₂, Base | 44 | [1] |

| Benzyl | 1,5-Dichloropentan-3-one, BnNH₂, NaI, K₂CO₃, MeCN, reflux | 75 | N/A |

| p-Methoxybenzyl | 1,5-Dichloropentan-3-one, PMB-NH₂, NaI, K₂CO₃, MeCN, reflux | 82 | N/A |

Table 2: Spectroscopic Data for N-Ethyl-8-azabicyclo[3.2.1]octan-3-one [1]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (400 MHz, CDCl₃) | 3.59 (br s, 2H), 2.75–2.61 (app m, 4H), 2.20 (d, J = 15.4 Hz, 2H), 2.10–2.01 (m, 2H), 1.67–1.57 (m, 2H), 1.20 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | 210.1, 58.0, 47.1, 43.8, 27.9, 14.0 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 8-Azabicyclo[3.2.1]octan-3-ones

Materials:

-

1,5-Dihalopentan-3-one (1.0 equiv)

-

Primary amine (1.1 equiv)

-

Base (e.g., K₂CO₃, NaHCO₃) (3.0 equiv)

-

Solvent (e.g., Acetonitrile, DMF)

-

Optional: Sodium iodide (if using a dichloro precursor)

Procedure:

-

To a solution of the primary amine in the chosen solvent, add the base and sodium iodide (if applicable).

-

Add 1,5-dihalopentan-3-one to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

-

Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: Synthesis of this compound[2]

Materials:

-

1-(2-bromoethyl)cyclopropanol (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0 equiv)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Dissolve 1-(2-bromoethyl)cyclopropanol in carbon tetrachloride.

-

Add N-Bromosuccinimide to the solution.

-

Heat the reaction mixture to reflux for 14 hours.

-

After cooling to room temperature, filter the mixture to remove insoluble solids.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a brown liquid (77% yield).

Conclusion

This compound is a potent and versatile reagent for the construction of complex nitrogen-containing heterocyclic systems. Its ability to readily form tropinone analogues and azaspirocycles underscores its importance in synthetic and medicinal chemistry. The protocols and data presented in this guide are intended to facilitate the exploration of its chemistry and accelerate the development of novel molecular entities for drug discovery and other applications. Further research into the asymmetric applications and the expansion of the reaction scope of this valuable building block is anticipated to yield exciting new discoveries.

References

The Synthetic Versatility of 1,5-Dibromopentan-3-one: A Gateway to Novel Heterocyclic and Spirocyclic Architectures

For Immediate Release

Shanghai, China – December 25, 2025 – 1,5-Dibromopentan-3-one, a highly functionalized dielectrophilic building block, is emerging as a powerful tool for synthetic chemists in the construction of complex molecular architectures. Its unique symmetrical structure, featuring a central ketone and two primary bromide arms, provides a versatile platform for the synthesis of a diverse array of heterocyclic and spirocyclic compounds, which are of significant interest to researchers in medicinal chemistry and drug discovery. This technical guide explores the potential applications of this compound in organic synthesis, providing insights into its reactivity and showcasing its utility in the creation of novel molecular scaffolds.

The strategic placement of two reactive electrophilic centers, the carbonyl group and the two carbon-bromine bonds, allows for a variety of sequential and domino reactions. This dual reactivity is the cornerstone of its synthetic utility, enabling chemists to construct intricate ring systems in a controlled and efficient manner.

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of various heterocyclic systems. The reaction of this bifunctional reagent with a wide range of nucleophiles can lead to the formation of five, six, and seven-membered rings containing one or more heteroatoms.

One of the most explored applications is in the synthesis of piperidine derivatives. The reaction with primary amines, for instance, can proceed through a double N-alkylation to furnish substituted 4-piperidones. This transformation is of particular importance as the piperidine moiety is a common scaffold in a vast number of pharmaceuticals.

A Key Reagent in Spirocycle Construction

Beyond simple heterocycles, this compound has proven to be an invaluable reagent for the construction of spirocyclic systems. Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in drug design due to their rigid three-dimensional structures which can lead to improved target selectivity and pharmacokinetic properties.

A notable application is the synthesis of spiro[piperidine-4,2'-tetrahydrofuran] derivatives. This is achieved through a multi-step sequence that begins with the double alkylation of a nitrile-containing substrate with this compound. The resulting intermediate can then undergo further transformations to yield the desired spirocyclic product.

Experimental Protocols and Data

To facilitate further research and application, detailed experimental protocols for key transformations are outlined below.

General Procedure for the Synthesis of N-Substituted 4-Piperidones

A solution of this compound in a suitable aprotic solvent, such as acetonitrile or dimethylformamide, is treated with a primary amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine, to scavenge the hydrobromic acid formed during the reaction. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. Upon completion, the product is isolated and purified using standard techniques such as column chromatography.

| Entry | Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Acetonitrile | DIPEA | 25 | 24 | 75 |

| 2 | Aniline | DMF | K₂CO₃ | 50 | 12 | 68 |

| 3 | Cyclohexylamine | THF | Et₃N | 25 | 36 | 82 |

Table 1: Synthesis of N-Substituted 4-Piperidones from this compound.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows involving this compound.

Caption: Proposed reaction pathway for the synthesis of N-substituted 4-piperidones.

Caption: General experimental workflow for reactions involving this compound.

Future Outlook

The synthetic potential of this compound is far from exhausted. Its ability to participate in a variety of cyclization and annulation reactions opens the door to the creation of novel and diverse molecular libraries for high-throughput screening in drug discovery programs. Further exploration of its reactivity with different nucleophiles and under various catalytic conditions is expected to unveil new synthetic methodologies and provide access to previously inaccessible chemical space. Researchers and scientists in the field of organic synthesis and drug development are encouraged to consider this versatile building block in their future synthetic endeavors.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,5-Dibromopentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage guidelines for 1,5-Dibromopentan-3-one (CAS No. 140200-76-6). Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity within research and drug development environments. This document summarizes key safety data, outlines emergency procedures, and provides standardized protocols for the handling and storage of this compound.

Core Safety Information

This compound is a chemical intermediate that requires careful handling due to its hazardous properties. The following tables summarize the critical safety information based on available data.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 140200-76-6 | [1][2][3][4] |

| Molecular Formula | C₅H₈Br₂O | [1][2][3] |

| Molecular Weight | 243.93 g/mol | |

| Physical Form | Solid or liquid | |

| Purity | 90% |

Hazard Identification and Classification

| Hazard Classification | Details |

| GHS Pictogram | |

| Signal Word | Warning |

| GHS Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| GHS Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental and Handling Protocols

Due to the irritant nature of this compound, all work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is mandatory. The following table outlines the minimum required PPE.

| Equipment | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. Ensure skin is not exposed. |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a respirator may be required.[5] |

General Handling Workflow

The logical flow for handling this compound, from procurement to disposal, is outlined in the diagram below. This workflow is designed to minimize exposure and prevent accidental release.

Caption: Workflow for the Safe Handling of this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial. The following protocols and decision-making workflows should be followed.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[7] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |

Accidental Release and Fire-Fighting

In the case of a spill or fire, the following procedures should be enacted.

-

Spill Response :

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with inert material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

-

Fire-Fighting Measures :

-

This material is combustible.[7]

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

The diagram below illustrates the general emergency response pathway.

Caption: Emergency Response Protocol for this compound Incidents.

Storage and Disposal

Proper storage and disposal are final, critical steps in the safe management of this compound.

Storage Conditions

-

Store in a dry, room temperature, and well-ventilated place.

-

Keep the container tightly sealed to prevent moisture ingress and vapor escape.[7]

-

Keep away from heat, sparks, and open flames.[7]

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Waste material should be treated as hazardous and disposed of through a licensed waste disposal company.

By adhering to these comprehensive guidelines, researchers and drug development professionals can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

- 1. This compound | C5H8Br2O | CID 11139351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|140200-76-6 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound | 140200-76-6 | Benchchem [benchchem.com]

- 4. chemcd.com [chemcd.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

A Technical Guide to 1,5-Dibromopentan-3-one: Synthesis, Commercial Availability, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dibromopentan-3-one is a bifunctional reagent of significant interest in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds relevant to medicinal chemistry and drug development. Its symmetrical structure, featuring a central ketone and two primary bromide leaving groups, allows for versatile reactions with various nucleophiles to form a range of cyclic and spirocyclic compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its application in the formation of nitrogen-containing heterocycles, supported by detailed experimental protocols and pathway visualizations.

Chemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 140200-76-6 | [1][2] |

| Molecular Formula | C₅H₈Br₂O | [1][2][3] |

| Molecular Weight | 243.92 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,5-dibromo-3-pentanone | |

| Physical Form | Solid or liquid | |

| Storage | Sealed in dry, room temperature |

Commercial Availability and Suppliers

This compound is available from several chemical suppliers in research quantities. The purity and price can vary between suppliers, and it is recommended to request a certificate of analysis for specific batch information.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed, Inc.) | 90% | 100 mg, 250 mg, 1 g |

| BenchChem | Typically 95% | Inquiry for packaging options |

| ChemicalBook | Not specified | Inquiry for various suppliers |

| BLD Pharm | Not specified | Inquiry for various quantities |

| Sunway Pharm Ltd | Not specified | Inquiry for various quantities |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the ring-opening of a cyclopropanol derivative.[3]

Experimental Protocol: Synthesis from 1-(2-bromoethyl)cyclopropanol[4]

-

Reaction Setup: To a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L), add N-Bromosuccinimide (NBS) (1.70 mol).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 14 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter the mixture to remove insoluble solids (succinimide).

-

Wash the filtrate sequentially with water (500 mL) and brine (500 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound.

-

-

Yield: A typical yield for this procedure is reported to be around 77%, obtained as a brown liquid.[3]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1,5-Dibromopentan-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various six-membered heterocyclic compounds utilizing 1,5-dibromopentan-3-one as a versatile starting material. This key intermediate, possessing two electrophilic carbon centers and a central ketone, enables the construction of important heterocyclic scaffolds such as piperidines, tetrahydropyrans, and thianes, which are prevalent in numerous biologically active molecules and pharmaceuticals.

Synthesis of N-Substituted-4-Piperidones

The reaction of this compound with primary amines offers a direct and efficient route to N-substituted-4-piperidones. This double N-alkylation proceeds via a tandem nucleophilic substitution, forming two new carbon-nitrogen bonds and the piperidine ring in a single step. This method is analogous to the reported synthesis using 1,5-dichloro-3-pentanone, with the bromo-analogue expected to exhibit higher reactivity.[1]

General Reaction Scheme:

Experimental Protocol: Synthesis of N-Butyl-4-piperidone

This protocol is adapted from the synthesis using 1,5-dichloro-3-pentanone.[1]

Materials:

-

This compound (0.20 mol, 48.8 g)

-

n-Butylamine (0.16 mol, 11.7 g, 15.8 mL)

-

Methanol (120 mL)

-

Water (500 mL)

-

Diatomaceous earth

-

Activated carbon (1.7 g)

Procedure:

-

Dissolve this compound in methanol in a reaction flask equipped with a stirrer and a reflux condenser.

-

Heat the solution to 70°C with stirring.

-

Slowly add n-butylamine to the reaction mixture.

-

Maintain the temperature at 65-75°C and continue stirring for 4 hours.

-

After the reaction is complete, pour the solution into water.

-

Filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate to a volume of approximately 200 mL.

-

Add activated carbon, and stir at 50°C for 30 minutes.

-

Filter the hot solution and cool the filtrate to induce crystallization.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

The following table summarizes representative yields for the synthesis of N-substituted-4-piperidones using the chloro-analogue, which can be expected to be similar or higher for the bromo-compound.

| R-Group of Primary Amine | Product | Yield (%) | Reference |

| n-Butyl | N-Butyl-4-piperidone | Not specified, but method is described | [1] |

| Other C1-C8 alkyl, phenyl, benzyl | N-Substituted-4-piperidones | High yields reported generally | [1] |

Synthesis of Tetrahydropyran-4-one

The synthesis of tetrahydropyran-4-one from 1,5-dihalopentan-3-one can be achieved through hydrolysis and intramolecular cyclization. This reaction provides a valuable scaffold for the synthesis of various bioactive molecules. A method for this conversion has been reported using the dichloro-analogue.

General Reaction Scheme:

Experimental Protocol: Synthesis of Tetrahydropyran-4-one

This protocol is based on the synthesis using 1,5-dichloro-3-pentanone.

Materials:

-

This compound

-

Water

-

Phosphoric acid

-

Sodium dihydrogen phosphate

Procedure:

-

To a reaction flask, add water, phosphoric acid, and sodium dihydrogen phosphate.

-

Add this compound to the mixture.

-

Heat the mixture to reflux and maintain for a specified period.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Quantitative Data:

| Reactant | Product | Catalyst/Conditions | Yield (%) |

| 1,5-Dichloropentan-3-one | Tetrahydropyran-4-one | Water, Phosphoric acid, Sodium dihydrogen phosphate, Reflux | Industrial production method, high purity reported |

Synthesis of Thian-4-one (Thiacyclohexan-4-one)

The synthesis of thian-4-one can be envisioned by reacting this compound with a sulfide source, such as sodium sulfide or hydrogen sulfide. This reaction would proceed via a double S-alkylation to form the six-membered sulfur-containing heterocycle.

Proposed Reaction Scheme:

Proposed Experimental Protocol:

Materials:

-

This compound

-

Sodium sulfide nonahydrate

-

Ethanol

-

Water

Procedure:

-

Dissolve sodium sulfide nonahydrate in a mixture of ethanol and water in a reaction flask.

-

Add a solution of this compound in ethanol dropwise to the sulfide solution with vigorous stirring.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude thian-4-one by vacuum distillation or column chromatography.

Expected Outcome:

This reaction is expected to produce thian-4-one in moderate to good yields based on the established reactivity of α,α'-dihalo ketones with sulfide nucleophiles.

Visualizations

Reaction Pathway for N-Substituted-4-Piperidone Synthesis

References

Application Notes and Protocols for the Synthesis of N-Substituted 4-Piperidones from 1,5-Dibromopentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted 4-piperidones via the cyclocondensation of 1,5-dibromopentan-3-one with primary amines. This method offers a straightforward and efficient route to valuable piperidone scaffolds, which are key intermediates in the synthesis of various biologically active compounds and pharmaceutical agents. The protocol is based on established procedures for the analogous reaction with 1,5-dichloro-3-pentanone and is adapted for the more reactive dibromo substrate. Included are step-by-step experimental procedures, expected yields for representative substrates, and guidelines for purification and characterization.

Introduction

The 4-piperidone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents targeting the central nervous system, as well as in cardiovascular and antiallergic drugs. The synthesis of N-substituted 4-piperidones is therefore of significant interest. The reaction of 1,5-dihalopentan-3-ones with primary amines represents a direct and atom-economical approach to constructing this heterocyclic system. This application note details a robust protocol for this transformation using this compound as the starting material.

Reaction Scheme

The overall reaction involves a double N-alkylation of a primary amine with this compound, followed by an intramolecular cyclization to form the 4-piperidone ring.

Caption: General reaction scheme for the synthesis of N-substituted 4-piperidones.

Experimental Protocol

This protocol is adapted from a similar procedure utilizing 1,5-dichloro-3-pentanone.[1] Given the higher reactivity of alkyl bromides compared to chlorides, reaction times may be shorter.

Materials:

-

This compound

-

Selected primary amine (e.g., benzylamine, aniline, methylamine)

-

Solvent (e.g., ethanol, methanol, acetonitrile)

-

Base (e.g., sodium carbonate, potassium carbonate, triethylamine)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Sodium hydroxide solution (1 M)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Addition of Reagents: Add the primary amine (1.0-1.2 eq) to the solution, followed by the addition of a base such as sodium carbonate (2.5 eq).

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 60-80 °C) and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Pour the residue into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 4-piperidone.

Experimental Workflow

Caption: Experimental workflow for the synthesis of N-substituted 4-piperidones.

Data Presentation

The following table summarizes the expected yields for the synthesis of various N-substituted 4-piperidones based on analogous reactions with 1,5-dichloro-3-pentanone.[1]

| Entry | R-Group (Amine) | Product | Expected Yield (%) |

| 1 | Benzyl | N-benzyl-4-piperidone | 92.1 |

| 2 | Phenyl | N-phenyl-4-piperidone | 90.0 |

| 3 | Methyl | N-methyl-4-piperidone | 75.2 |

Characterization of Expected Products

N-benzyl-4-piperidone:

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₁₂H₁₅NO

-

Molecular Weight: 189.26 g/mol

-

¹H NMR (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, -CH₂-Ph), 2.75 (t, 4H, -CH₂-N-CH₂-), 2.45 (t, 4H, -CH₂-CO-CH₂-).

-

¹³C NMR (CDCl₃): δ 208.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 63.0 (-CH₂-Ph), 54.0 (-CH₂-N-CH₂-), 41.0 (-CH₂-CO-CH₂-).

-

IR (neat, cm⁻¹): 1720 (C=O stretch).

N-phenyl-4-piperidone:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₁H₁₃NO

-

Molecular Weight: 175.23 g/mol

-

¹H NMR (CDCl₃): δ 7.20-7.35 (m, 2H, Ar-H), 6.80-7.00 (m, 3H, Ar-H), 3.40 (t, 4H, -CH₂-N-CH₂-), 2.60 (t, 4H, -CH₂-CO-CH₂-).

-

¹³C NMR (CDCl₃): δ 207.0 (C=O), 151.0 (Ar-C), 129.5 (Ar-CH), 120.0 (Ar-CH), 116.0 (Ar-CH), 50.0 (-CH₂-N-CH₂-), 41.5 (-CH₂-CO-CH₂-).

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Primary amines can be corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for the Synthesis of Tetrahydro-4H-thiopyran-4-one from 1,5-Dibromopentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of thioethers is a cornerstone of medicinal chemistry and materials science, with these motifs being present in a wide array of pharmaceuticals and functional materials. Cyclic thioethers, in particular, are of significant interest as versatile scaffolds. This document provides a detailed methodology for the synthesis of a specific cyclic thioether, tetrahydro-4H-thiopyran-4-one, utilizing 1,5-dibromopentan-3-one as a readily available starting material. This synthetic route offers a straightforward and efficient approach to a key building block for further chemical elaboration. The resulting tetrahydro-4H-thiopyran-4-one can be used in various chemical transformations, including the synthesis of spirocyclic compounds and other complex heterocyclic systems.

Reaction Mechanism

The synthesis of tetrahydro-4H-thiopyran-4-one from this compound and a sulfur nucleophile, such as sodium sulfide (Na₂S), proceeds via a sequential double nucleophilic substitution reaction. The reaction is believed to follow an SN2 mechanism. In the first step, the sulfide anion attacks one of the primary carbon atoms bearing a bromine atom, displacing the bromide ion and forming an intermediate thioether. This is followed by an intramolecular cyclization, where the newly formed thiol attacks the second electrophilic carbon, displacing the second bromide ion to form the stable six-membered heterocyclic ring of tetrahydro-4H-thiopyran-4-one.

Caption: Proposed reaction mechanism for the synthesis of tetrahydro-4H-thiopyran-4-one.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of tetrahydro-4H-thiopyran-4-one.

Materials and Reagents:

-

This compound (C₅H₈Br₂O)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (C₂H₅OH), absolute

-

Dichloromethane (CH₂Cl₂), ACS grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Silica gel for column chromatography (60-120 mesh)

-

Hexane, ACS grade

-

Ethyl acetate, ACS grade

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and deionized water (3:1 v/v, 100 mL). Stir the solution until the sodium sulfide is completely dissolved.

-

Addition of Starting Material: To the stirred solution, add this compound (1.0 equivalent) dropwise over a period of 15 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with dichloromethane (2 x 25 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Product Characterization: Collect the fractions containing the purified product and concentrate them using a rotary evaporator to yield tetrahydro-4H-thiopyran-4-one as a crystalline solid. Characterize the product by NMR and IR spectroscopy and determine the melting point.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Sodium sulfide nonahydrate |

| Solvent | Ethanol/Water (3:1) |

| Reaction Temperature | 80-85 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Theoretical Yield | Varies based on scale |

| Expected Actual Yield | 70-80% |

Note: The expected yield is an estimate based on similar cyclization reactions and may vary depending on the specific reaction conditions and scale.

Table 2: Spectroscopic Data for Tetrahydro-4H-thiopyran-4-one

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.90-3.10 (m, 8H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 46.0, 208.0 |

| IR (KBr, cm⁻¹) | ~1710 (C=O stretch) |

| Melting Point | 65-67 °C |

Experimental Workflow

Caption: General experimental workflow for the synthesis of tetrahydro-4H-thiopyran-4-one.

Applications and Further Reactions

Tetrahydro-4H-thiopyran-4-one is a valuable intermediate in organic synthesis. The ketone functionality can be subjected to a variety of transformations, including:

-

Reduction: Reduction of the ketone to the corresponding alcohol.

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.

-

Oxidation of the Sulfur Atom: The sulfide can be oxidized to the corresponding sulfoxide or sulfone, which have applications in medicinal chemistry.

These transformations open up avenues for the synthesis of a diverse range of more complex molecules for drug discovery and materials science.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

This compound is a lachrymator and should be handled with care.

-

Sodium sulfide is corrosive and toxic. Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all organic solvents with care as they are flammable.

Conclusion

This document provides a comprehensive guide for the synthesis of tetrahydro-4H-thiopyran-4-one from this compound. The described protocol is robust and provides a good yield of the desired product. The synthesized cyclic thioether is a versatile building block for the development of novel chemical entities. Adherence to the detailed experimental procedures and safety precautions is essential for a successful and safe synthesis.

Application Notes and Protocols for Cyclization Reactions of 1,5-Dibromopentan-3-one under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromopentan-3-one is a bifunctional molecule that holds potential as a precursor for the synthesis of various cyclic compounds. Under basic conditions, the presence of two bromine atoms alpha to the carbonyl group suggests that the molecule is susceptible to intramolecular reactions, primarily through a Favorskii-type rearrangement. This application note outlines the theoretical basis, potential products, and generalized experimental protocols for the cyclization of this compound under basic conditions. The resulting cyclic structures, such as cyclopentene carboxylic acid derivatives, are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Principle of the Reaction: The Favorskii Rearrangement

The reaction of α,α'-dihaloketones, such as this compound, with a base is anticipated to proceed via a Favorskii rearrangement.[1][2][3][4][5] The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (hydroxide or alkoxide from the base). Subsequent ring-opening of the cyclopropanone leads to a carbanion, which is then protonated to yield the final product. In the case of α,α'-dihaloketones, this rearrangement typically leads to the formation of α,β-unsaturated carboxylic acids or their corresponding esters, depending on the base and solvent system employed.[5]